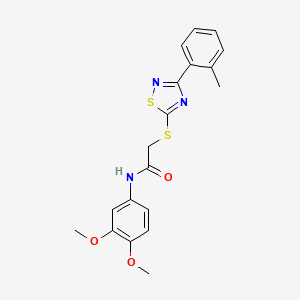
N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound belonging to the class of thiadiazole derivatives. It has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O4S2. The structure includes a thiadiazole ring and methoxyphenyl groups which contribute to its pharmacological profile. The presence of sulfur and nitrogen in the thiadiazole core enhances its reactivity and biological interactions.
Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C19H19N3O4S2 |
| Thiadiazole Ring | Contributes to diverse biological activities |
| Methoxy Substituents | Enhance solubility and bioactivity |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It suppresses pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses. This makes it a potential candidate for treating inflammatory diseases.
Anticancer Potential
The compound has also shown promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- HCT116 (colon cancer)
- H460 (lung cancer)
- MCF-7 (breast cancer)
The growth inhibition observed in these cell lines suggests that the compound may interfere with crucial cellular processes involved in cancer proliferation .
The mechanism by which this compound exerts its effects is multifaceted:
- Cytotoxicity : Induces apoptosis in cancer cells through the activation of caspases.
- Enzyme Inhibition : Targets specific enzymes associated with cancer progression, such as topoisomerase II and HDAC.
- Cytokine Modulation : Reduces levels of inflammatory cytokines which can promote tumor growth .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Cytotoxicity Study :
-
Anti-inflammatory Study :
- A study demonstrated that treatment with this compound significantly reduced TNF-α levels in LPS-stimulated macrophages.
- This suggests potential applications in managing conditions like rheumatoid arthritis.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, we can compare it with other similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-thioacetamide | Cytotoxicity via apoptosis | Moderate |
| 1,3,4-Oxadiazole Derivatives | Enzyme inhibition | High anticancer activity |
| Thiadiazole Derivatives | Anti-inflammatory and antimicrobial | Variable |
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-14(12)18-21-19(27-22-18)26-11-17(23)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIFWPRQRPFKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














